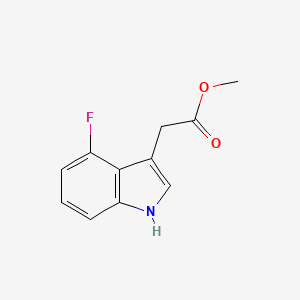
Methyl 4-Fluoroindole-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-Fluoroindole-3-acetate” is a chemical compound with a molecular weight of 207.2 . . The compound is usually in the form of a white to brown solid .
Molecular Structure Analysis
The IUPAC name for “this compound” is methyl 2-(4-fluoro-1H-indol-3-yl)acetate . The InChI code for this compound is 1S/C11H10FNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207.2 . It is a white to brown solid and is typically stored in a refrigerator . .Aplicaciones Científicas De Investigación
Environmental Impact and Methane Oxidation : Methyl fluoride compounds, similar in structure to Methyl 4-Fluoroindole-3-acetate, have been studied for their impact on methane oxidation. For instance, methyl fluoride (CH3F) is reported to inhibit methane oxidation while not affecting methanogenesis. It is used in ecosystems where oxidation and production of methane occur simultaneously, such as in flooded soils, wetland plants, and microbial mats. These studies help in understanding the environmental impact and potential applications in ecological studies (Frenzel & Bosse, 1996).
Biological Activity and Targeted Cancer Therapy : Research has explored the biological activity of indole derivatives, which are structurally similar to this compound. Specifically, the oxidation of indole-3-acetic acid derivatives by peroxidases produces methylene oxindoles, which have shown potential in targeted cancer therapy. These compounds exhibit low cytotoxicity until oxidized, after which they display high cytotoxicity, making them suitable for targeted cancer treatment (Folkes, Rossiter, & Wardman, 2002).
Synthesis and Structural Studies : The synthesis of substituted indoles, which are related to this compound, has been a topic of study. For example, a synthesis method for 3-methyleneoxindoles, cytotoxic metabolites of indole-3-acetic acid, has been developed. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Rossiter, 2002).
Mecanismo De Acción
Target of Action
Methyl 4-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, deletion of indole synthase, a homolog of methyl indole-3-acetate methyltransferase, impaired biofilm formation, motility, and virulence of A. baumannii .
Biochemical Pathways
Indole and its derivatives are involved in several biochemical pathways. They are traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Indole derivatives have been found to exhibit diverse biological activities, including antitumor, antibacterial, antiviral, and antifungal activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and other conditions can affect the compound’s action .
Propiedades
IUPAC Name |
methyl 2-(4-fluoro-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJTZHJEGWXEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
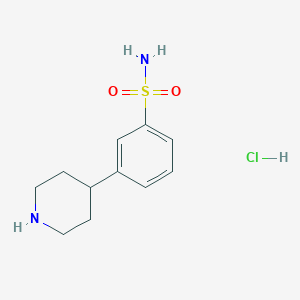
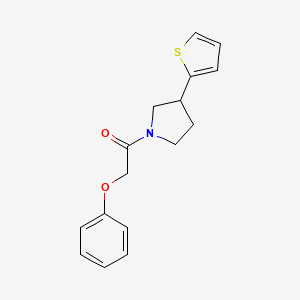

![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
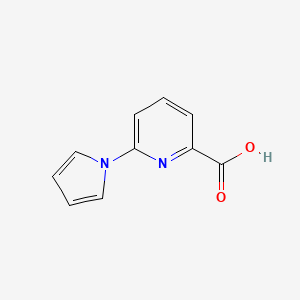
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
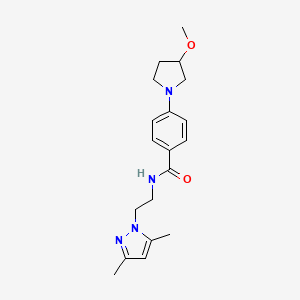
![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
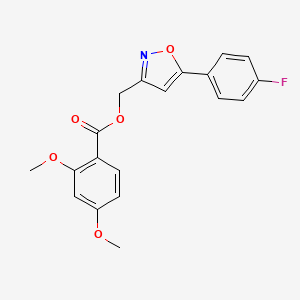
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)